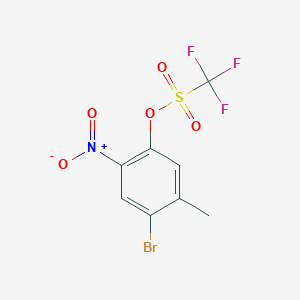
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5BrF3NO5S and a molecular weight of 364.09 g/mol This compound is known for its unique structural properties, which include a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulphonate ester group attached to a benzene ring
Preparation Methods
The synthesis of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-5-methyl-2-nitrophenol.
Triflation Reaction: The phenol group is converted to a trifluoromethanesulphonate ester using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions and to ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s functional groups make it a valuable building block for designing drugs with specific biological activities.
Material Science: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate depends on the specific application and the target molecule
Trifluoromethanesulphonate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can be reduced to an amino group, which can then participate in further chemical reactions.
Bromine Atom: Enables cross-coupling reactions to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate include:
4-Bromo-5-methyl-2-nitrophenol: Lacks the trifluoromethanesulphonate group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-nitrophenyl trifluoromethanesulphonate: Similar structure but with different substitution patterns on the benzene ring, affecting its reactivity and applications.
5-Bromo-4-fluoro-2-methylaniline: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C8H5BrF3NO5S |
|---|---|
Molecular Weight |
364.10 g/mol |
IUPAC Name |
(4-bromo-5-methyl-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5BrF3NO5S/c1-4-2-7(6(13(14)15)3-5(4)9)18-19(16,17)8(10,11)12/h2-3H,1H3 |
InChI Key |
XPJQJLUTEJWGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


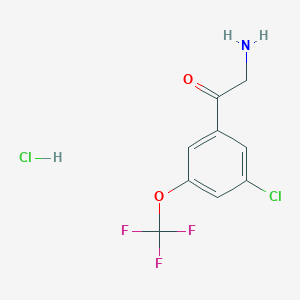
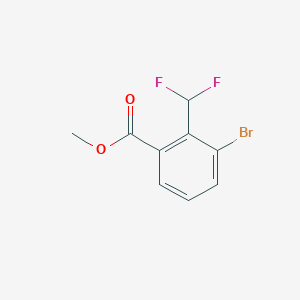
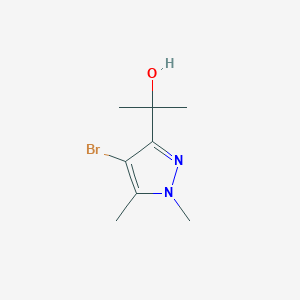
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)

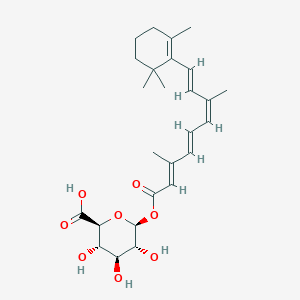
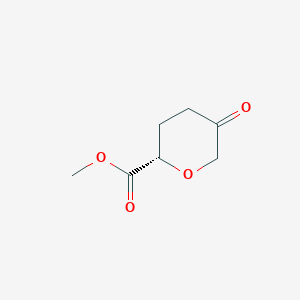
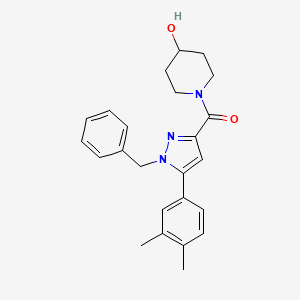
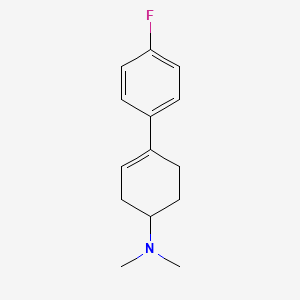
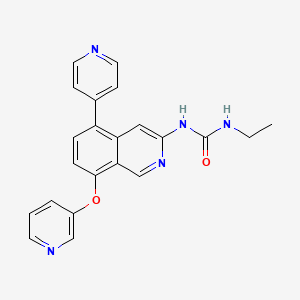
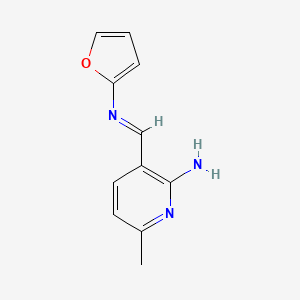
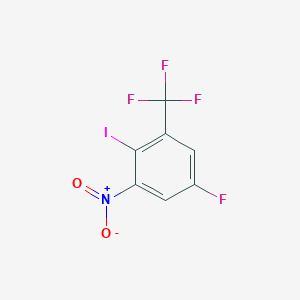
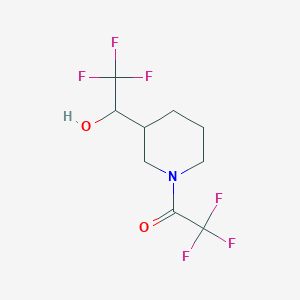
![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)
